molecular formula C13H11F2NO3S B6702079 N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide

N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide

Cat. No.: B6702079
M. Wt: 299.29 g/mol
InChI Key: DUXQIDVQIBMKOK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide is a synthetic organic compound that belongs to the class of sulfinylacetamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3S/c1-8-12(4-5-19-8)20(18)7-13(17)16-11-3-2-9(14)6-10(11)15/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXQIDVQIBMKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)S(=O)CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide typically involves the following steps:

    Formation of the Sulfinylacetamide Backbone: This can be achieved through the reaction of an appropriate sulfinyl chloride with an amine.

    Introduction of the 2,4-Difluorophenyl Group: This step involves the substitution reaction where the 2,4-difluorophenyl group is introduced to the sulfinylacetamide backbone.

    Attachment of the 2-Methylfuran-3-yl Group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice.

    Use of Catalysts: To increase reaction efficiency.

    Purification Techniques: Such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfinyl group to a sulfone.

    Reduction: Reduction of the sulfinyl group to a sulfide.

    Substitution: Reactions involving the replacement of the 2,4-difluorophenyl or 2-methylfuran-3-yl groups.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases due to its unique chemical properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide would depend on its specific application. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)sulfonylacetamide: A sulfone derivative.

    N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)acetamide: A simpler acetamide derivative.

Uniqueness

N-(2,4-difluorophenyl)-2-(2-methylfuran-3-yl)sulfinylacetamide is unique due to the presence of both the sulfinyl group and the 2,4-difluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs.

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